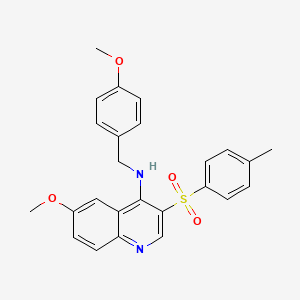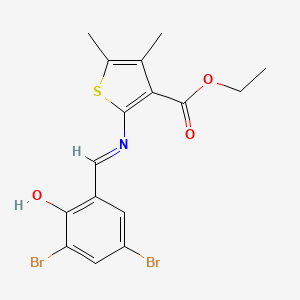
(E)-ethyl 2-((3,5-dibromo-2-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-ethyl 2-((3,5-dibromo-2-hydroxybenzylidene)amino)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H15Br2NO3S and its molecular weight is 461.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed methods for synthesizing various derivatives of thiophene carboxylates and related compounds, focusing on their structural characterization. For instance, a study explored the synthesis and antimicrobial evaluation of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, highlighting the importance of these compounds in developing new antimicrobial agents (Spoorthy et al., 2021). Another research effort synthesized a new azo-Schiff base and characterized it using various spectroscopic methods, emphasizing the potential applications in material science and chemistry (Menati et al., 2020).
Optical Materials and Nonlinear Properties
Compounds derived from thiophene carboxylates have been studied for their optical nonlinear properties, which are crucial for applications in photonic devices and materials science. For example, research on two derived Schiff base compounds from ethyl-4-amino benzoate investigated their nonlinear refractive indices, showcasing their potential as optical limiters (Abdullmajed et al., 2021).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant activities of thiophene carboxylate derivatives. A study on the synthesis of lignan conjugates via cyclopropanation revealed significant antimicrobial and antioxidant properties, suggesting these compounds as candidates for pharmaceutical applications (Raghavendra et al., 2016).
Photodynamic Therapy Applications
The exploration of new compounds for photodynamic therapy, especially those with high singlet oxygen quantum yield, is crucial for advancing cancer treatment methods. Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlighted their potential as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).
Environmental and Analytical Chemistry
The metabolism and transformation of psychoactive phenethylamines in biological systems have been studied, providing insights into drug metabolism and environmental fate of these compounds. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats was investigated to identify urinary metabolites, aiding in the understanding of its pharmacokinetics and potential environmental impacts (Kanamori et al., 2002).
properties
IUPAC Name |
ethyl 2-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]-4,5-dimethylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Br2NO3S/c1-4-22-16(21)13-8(2)9(3)23-15(13)19-7-10-5-11(17)6-12(18)14(10)20/h5-7,20H,4H2,1-3H3/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYLXPHJTJUCRI-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)N=CC2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C)C)/N=C/C2=C(C(=CC(=C2)Br)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Br2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2766071.png)
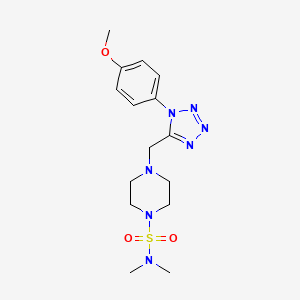
![N-[3-(methylsulfanyl)phenyl]-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2766073.png)

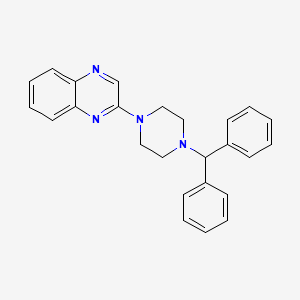
![3-(2-oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766083.png)

![N-(tert-butyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2766085.png)
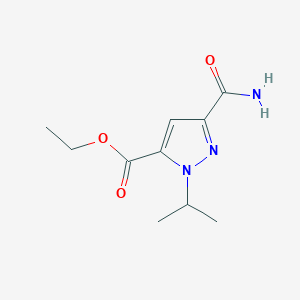


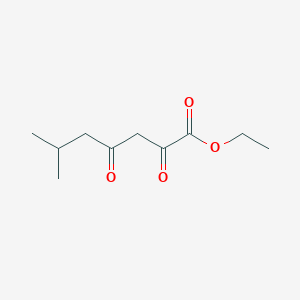
![2-(4-bromophenyl)-5-(4-methoxyphenyl)-3-(3-pyridinyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B2766093.png)
